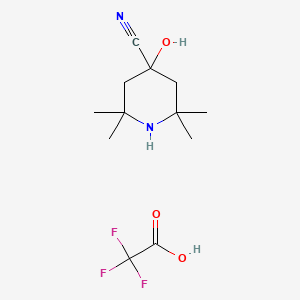![molecular formula C14H19N3O4S B2899811 2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 2034591-58-5](/img/structure/B2899811.png)
2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a highly intriguing chemical compound due to its unique structure and properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the benzothiadiazole core. The procedure usually involves the cyclization of appropriate precursor molecules under specific conditions that promote the formation of the benzothiadiazole ring.
- Step 1: Formation of Benzothiadiazole:
Reagents: ortho-diaminobenzene, sulfur reagents.
Conditions: Cyclization reaction, often carried out in the presence of an oxidizing agent at elevated temperatures.
- Step 2: Acetamide Derivatization:
Reagents: Acetic anhydride, suitable catalysts.
Conditions: Acetylation reaction carried out under controlled temperature conditions to form the acetamide group.
- Step 3: Introduction of Tetrahydrofuran Moiety:
Reagents: Tetrahydrofuran-2-ylmethylamine, coupling agents.
Conditions: Typically performed in the presence of coupling agents like EDC or DCC to facilitate the formation of the desired acetamide derivative.
Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This involves continuous flow reactions, automated synthesis systems, and the use of high-throughput screening to identify the most efficient reaction conditions. Solvent recovery and recycling, along with rigorous purification processes, are employed to ensure the compound's consistency and quality.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions due to the presence of reactive functional groups.
- Oxidation:
Reagents: Common oxidants like hydrogen peroxide or peracids.
Conditions: Typically mild conditions, with the possibility of forming sulfone derivatives.
- Reduction:
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Carried out under controlled conditions to avoid over-reduction, leading to the formation of amine derivatives.
- Substitution:
Reagents: Various nucleophiles or electrophiles.
Conditions: Solvent and temperature conditions are carefully chosen based on the nature of the substituent.
Major Products Formed: The major products from these reactions depend on the reaction pathway chosen. For example, oxidation typically leads to sulfone derivatives, while reduction can yield amine derivatives. Substitution reactions can introduce a wide variety of functional groups into the compound, depending on the reagents used.
科学的研究の応用
Chemistry: In organic synthesis, this compound serves as an intermediate for the construction of more complex molecules. Its unique structure allows it to act as a versatile building block for creating novel organic compounds.
Biology: In biological studies, it may serve as a molecular probe for investigating cellular pathways and mechanisms, especially those involving oxidative stress and enzyme activities.
Medicine: Potential therapeutic applications include serving as a lead compound for the development of new drugs. Its unique structure makes it a candidate for targeting specific enzymes or receptors in the body.
Industry: In industrial applications, this compound can be used in the synthesis of advanced materials, including polymers and composites. Its stability and reactivity make it suitable for creating materials with desirable physical and chemical properties.
作用機序
The mechanism of action of 2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways, depending on its chemical nature and the biological context. For instance, it might inhibit an enzyme by binding to its active site, thereby preventing the substrate from accessing the site. Pathways involved could include oxidative stress response pathways or signaling pathways relevant to disease states.
類似化合物との比較
Similar Compounds:
- 2-benzothiadiazole:
- N-methylacetamide:
- Tetrahydrofuran derivatives:
Comparison: Compared to similar compounds, 2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide stands out due to the combination of the benzothiadiazole core with the acetamide and tetrahydrofuran moieties
Hope this deep dive satisfied your curiosity!
特性
IUPAC Name |
2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4S/c1-16-12-6-2-3-7-13(12)17(22(16,19)20)10-14(18)15-9-11-5-4-8-21-11/h2-3,6-7,11H,4-5,8-10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBXRPQNGPURDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CC(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2899729.png)


![6-(2-Methoxyethyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2899732.png)
![N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2899733.png)

![3-[(Azetidin-3-yl)amino]benzonitrile dihydrochloride](/img/structure/B2899736.png)

![1-((3-chlorobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2899738.png)




